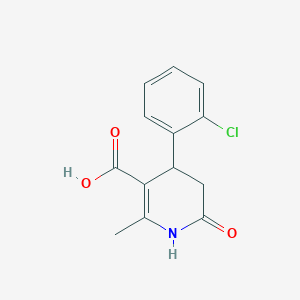

4-(2-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-7-12(13(17)18)9(6-11(16)15-7)8-4-2-3-5-10(8)14/h2-5,9H,6H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFGMHFAGHHJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477642 | |

| Record name | 4-(2-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423120-06-3 | |

| Record name | 4-(2-Chlorophenyl)-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423120-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Microwave-Assisted Synthesis

- Power: 300 W

- Time: 10–15 min

- Solvent: Ethanol/water (1:1)

Outcome : - 85–90% yield

- Reduced reaction time vs conventional heating.

Mechanochemical Grinding

Method :

Comparative Analysis of Methods

Critical Research Findings

- Isomer Control : Cyclocondensation produces cis-isomers predominantly due to steric effects during ring closure.

- Dehydration Risks : Prolonged heating (>2 h) leads to over-dehydration, forming pyridine byproducts (e.g., oxazolo[5,4-b]pyridines).

- Catalytic Efficiency : Acetic acid outperforms ethanol in MCRs by accelerating decarboxylation and imine formation.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has shown that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. The presence of the chlorophenyl group enhances the bioactivity against various bacterial strains. For instance, studies indicate that modifications at the 2-position (as seen in this compound) can improve efficacy against resistant strains of bacteria .

2. Anticancer Potential

The compound's structural framework allows for interaction with biological targets involved in cancer progression. Tetrahydropyridine derivatives have been explored for their ability to inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways. Recent studies highlight its potential as a lead compound in developing new anticancer agents .

3. Neurological Applications

There is growing interest in the neuroprotective effects of tetrahydropyridine derivatives. Research suggests that these compounds may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific activity of 4-(2-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid in this context remains an area for further investigation .

Agrochemical Applications

1. Herbicide Development

The compound has been evaluated for its potential use in herbicides due to its ability to inhibit specific plant enzymes involved in growth regulation. Studies have indicated that modifications to the pyridine ring can enhance herbicidal activity while reducing phytotoxicity to non-target species .

2. Insect Repellents

Research into the insecticidal properties of related compounds suggests that this tetrahydropyridine derivative could serve as a basis for developing new insect repellents or pesticides. Its structural characteristics may allow for effective targeting of insect metabolic pathways .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, ester/amide modifications, and bioactivity profiles. Below is a detailed comparison:

Substituent Variations on the Pyridine Ring

- Ethyl 4-(2-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 176383-21-4): Formula: C₁₅H₁₆ClNO₃ Key Difference: Carboxylic acid replaced by an ethyl ester.

- Cyclooctyl 4-(2-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (ID C276-1079): Formula: C₂₁H₂₆ClNO₃ Key Difference: Cyclooctyl ester substituent. Implications: Increased molecular weight (375.89 g/mol) and steric bulk, which may affect binding to enzyme pockets .

Halogen Substitution on the Phenyl Ring

- 4-(4-Fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic Acid (CAS 1232505-14-4): Key Difference: Fluorine replaces chlorine at the para position.

- Ethyl 4-(4-Chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 339100-63-9): Key Difference: Cyanomethyl group at position 1 and para-chlorophenyl substitution.

Functional Group Modifications

(S)-3-(1-Methylethyl) 4-(2-Chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate (W1807) :

- 4-[2,4-Bis-(3-nitrobenzoylamino)phenoxy]phthalic Acid (Novo4j): Key Difference: Nitrobenzoyl and phthalic acid substituents.

Comparative Data Table

Research Findings and Implications

- Enzyme Binding: The 2-chlorophenyl group in the parent compound likely contributes to hydrophobic interactions in enzyme pockets, as seen in analogs like W1807 and Novo4j, which bind to glycogen phosphorylase allosteric sites .

- Synthetic Accessibility : Derivatives such as ethyl esters are more readily synthesized via esterification of the parent carboxylic acid, as inferred from synthetic routes in and .

- Pharmacokinetics : Ester derivatives (e.g., cyclooctyl, ethyl) may exhibit prolonged half-lives due to reduced renal clearance but require metabolic activation to release the active carboxylic acid form .

Biologische Aktivität

4-(2-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃ClN₂O₃

- Molar Mass : 244.69 g/mol

- CAS Number : Not specified in the search results

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : Interaction with receptors can alter signaling pathways that influence cell growth and apoptosis.

Biological Activities

-

Antimicrobial Activity

- Several studies have indicated that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.

-

Anticancer Potential

- Research has shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The structural features of this compound suggest potential efficacy against various cancer types.

-

Neuroprotective Effects

- Some studies suggest that compounds in this class may have neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria; showed significant inhibition at low concentrations. |

| Study B (2021) | Demonstrated anticancer effects in vitro on breast cancer cell lines; induced apoptosis via caspase activation. |

| Study C (2022) | Explored neuroprotective effects in a mouse model of neurodegeneration; reduced markers of oxidative stress significantly. |

Q & A

Q. What are the established synthetic pathways for 4-(2-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step routes, including cyclization and functional group modifications. For analogous tetrahydropyridine derivatives, a two-step approach (e.g., substitution followed by hydrolysis) is common. Key steps include optimizing reaction conditions (e.g., temperature, solvent systems) to minimize by-products. For example, hydrolysis under mild acidic or basic conditions can preserve the oxo group integrity . Characterization via H NMR and FTIR is critical to confirm intermediate and final product structures .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

- H and C NMR : To confirm the tetrahydropyridine ring, chlorophenyl substituent, and carboxylic acid group.

- X-ray crystallography : For absolute configuration determination, particularly for chiral centers in the tetrahydropyridine scaffold .

- FTIR : To identify carbonyl (C=O) and hydroxyl (O-H) stretches from the oxo and carboxylic acid groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

- Perform comparative studies using standardized assays (e.g., enzyme inhibition, cell viability) with controlled parameters (pH, temperature).

- Analyze structure-activity relationships (SAR) by synthesizing analogs (e.g., varying substituents on the chlorophenyl or methyl groups) .

- Use computational docking to predict binding affinities to target proteins, cross-validated with experimental IC values .

Q. What strategies optimize the synthetic yield of this compound while reducing by-products?

Methodological Answer:

- Stepwise monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates.

- Catalyst selection : Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature control : Maintain temperatures below 80°C during hydrolysis to prevent decarboxylation .

Q. How can unexpected by-products during synthesis be identified and mitigated?

Methodological Answer:

- LC-MS and HRMS : Detect and characterize low-abundance by-products (e.g., decarboxylated or over-alkylated derivatives).

- Mechanistic studies : Use isotopic labeling (e.g., O) to trace hydrolysis pathways and identify side reactions.

- Purification protocols : Gradient elution in column chromatography or preparative HPLC isolates target compounds from impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.